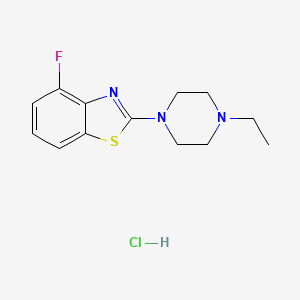

![molecular formula C18H18N4O2 B6489118 N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide CAS No. 899990-55-7](/img/structure/B6489118.png)

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system found in many bioactive compounds . The indole nucleus is often found in synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Aplicaciones Científicas De Investigación

- Researchers have synthesized a series of N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .

- Indole derivatives have shown promise as antiviral agents. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited significant antiviral activity against Coxsackie B4 virus .

- Although not directly related to N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide, understanding indole derivatives contributes to our knowledge of plant growth regulation and signaling pathways .

- It arrested cells in the G2/M phase and inhibited tubulin polymerization via a consistent mechanism with colchicine .

Antiproliferative Activity Against Cancer Cells

Antiviral Properties

Plant Hormone Research

Tubulin Polymerization Inhibition Mechanism

Chemical Synthesis and Characterization

Direcciones Futuras

The future directions for “N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide” and similar compounds could involve further development and testing for potential therapeutic applications. For instance, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit tubulin polymerization .

Mode of Action

The compound interacts with its targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division .

Biochemical Pathways

The inhibition of tubulin polymerization affects the mitotic spindle, a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest in the G2/M phase and induce apoptosis, a form of programmed cell death .

Pharmacokinetics

Similar compounds have been shown to exhibit potent activities against various cancer cell lines .

Result of Action

The compound’s action results in the induction of cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase . This leads to a decrease in the proliferation of cancer cells .

Propiedades

IUPAC Name |

N-[4-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12(23)19-13-7-9-14(10-8-13)20-18(24)21-16-11-22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXUFQUUQOTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B6489045.png)

![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)

![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)

![N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B6489068.png)

![5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489083.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6489097.png)

![N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489100.png)

![1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489108.png)

![1-(4-methylphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6489114.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6489125.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6489136.png)

![N'-[(2-chlorophenyl)methyl]-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B6489141.png)